Product packaging for 2'-epi-(6S,7S)-Lincomycin-d3(Cat. No.:)

2'-epi-(6S,7S)-Lincomycin-d3

Cat. No.: B15353357
M. Wt: 409.6 g/mol
InChI Key: OJMMVQQUTAEWLP-PFFZGHTASA-N
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Description

Lineage and Significance within the Lincosamide Antibiotic Class and Lincomycin (B1675468) Analogues

The lincosamides are a significant class of antibiotics that function by inhibiting bacterial protein synthesis. youtube.comdrugs.com They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby halting the elongation of peptide chains. youtube.compatsnap.com This class includes the naturally produced lincomycin, isolated from Streptomyces lincolnensis, and its well-known semi-synthetic derivative, clindamycin. wikipedia.orgnih.gov

Lincomycin and its analogues are primarily effective against Gram-positive bacteria and some anaerobic bacteria. youtube.comnih.gov Historically, they have served as crucial alternatives for patients with penicillin allergies. wikipedia.org The core structure of lincosamides consists of an amino acid moiety linked to a sugar moiety. wikipedia.orgnih.gov This structural framework has been the subject of extensive research, leading to the creation of numerous derivatives. wikipedia.org The goal of creating these analogues is often to enhance antimicrobial activity, broaden the spectrum of efficacy, and overcome mechanisms of bacterial resistance. nih.govnih.gov The development of analogues like clindamycin, which has improved oral absorption and efficacy compared to lincomycin, highlights the value of modifying the parent compound. wikipedia.org The creation of 2'-epi-(6S,7S)-Lincomycin-d3 falls within this tradition of generating lincomycin analogues, not for therapeutic use, but as a sophisticated probe for research.

Rationale for Stereochemical Modification and Site-Specific Isotopic Labeling in Chemical Biology Research

The specific modifications in this compound—epimerization at the 2' position and deuteration—are central to its function as a research compound.

Stereochemical Modification: Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical for biological activity. researchgate.netnih.gov Even minor changes in the spatial orientation of functional groups can drastically alter how a drug molecule interacts with its biological target, such as a receptor or enzyme. nih.gov The designation "2'-epi" indicates that the stereochemistry at the 2' position of the molecule is inverted relative to the natural configuration of lincomycin. The biosynthesis of lincomycin itself involves several epimerization steps, highlighting the importance of precise stereocontrol. nih.gov By creating an epimer like 2'-epi-(6S,7S)-Lincomycin, researchers can investigate the specific structural requirements for binding to the bacterial ribosome. Comparing the activity of the natural isomer with its epimer can reveal crucial details about the forces and spatial constraints governing the drug-target interaction. nih.gov

Site-Specific Isotopic Labeling: The "-d3" in the compound's name signifies that three hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (D). biosynth.com This isotopic labeling serves several key purposes in research:

Internal Standards in Mass Spectrometry: Deuterated compounds are considered ideal internal standards for quantitative analysis using mass spectrometry (MS). texilajournal.comclearsynth.comresearchgate.net Since a deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and chromatography. clearsynth.comresearchgate.net However, due to its higher mass, it can be distinguished by the mass spectrometer. scioninstruments.com This allows for highly accurate and precise quantification of the non-labeled compound in complex biological samples by correcting for variations in sample processing and instrument response. texilajournal.comclearsynth.com

Probing Reaction Mechanisms and Metabolism: Replacing hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect). nih.govhw.ac.ukdovepress.com This can significantly slow down metabolic reactions where the cleavage of that carbon-hydrogen bond is the rate-determining step. nih.govportico.org By strategically placing deuterium atoms at sites of known or potential metabolism, researchers can study metabolic pathways, identify which enzymes are responsible for breaking down a drug, and understand how metabolism affects a compound's lifecycle in a biological system. portico.orgthalesnano.comcernobioscience.com

Overview of Research Trajectories for Stereochemically Modified and Deuterated Compounds

The development of molecules like this compound aligns with major research trajectories in pharmaceuticals and analytical chemistry.

Stereochemically Modified Compounds: The study of stereoisomers is a cornerstone of drug discovery and development. researchgate.net Research focuses on designing molecules with specific three-dimensional shapes to maximize efficacy and minimize off-target effects. nih.gov By synthesizing and testing different stereoisomers of a lead compound, scientists can build detailed models of drug-receptor interactions, leading to more potent and selective medicines. nih.gov Vibrational optical activity (VOA) methods, such as vibrational circular dichroism (VCD), are powerful tools used to determine the absolute configuration of complex molecules like antibiotics in solution, providing crucial data for these studies. nih.gov

Deuterated Compounds: Deuterated compounds have become invaluable across numerous scientific disciplines. clearsynth.comresearchgate.net

Pharmaceutical R&D: In drug development, deuteration is a strategy to improve a drug's pharmacokinetic profile. wikipedia.orgpharmaffiliates.com By slowing metabolism, deuteration can lead to a longer drug half-life, enhanced bioavailability, and potentially a better safety profile by reducing the formation of toxic metabolites. dovepress.comclearsynth.comwikipedia.org This has led to the development and FDA approval of deuterated drugs like deutetrabenazine. wikipedia.org

Mechanistic Studies: Isotopically labeled compounds are essential for elucidating biochemical pathways and reaction mechanisms. thalesnano.comrsc.orgfiveable.me They allow scientists to trace the journey of specific atoms through complex biological systems. cernobioscience.comfiveable.me

Analytical Chemistry: The use of deuterated molecules as internal standards in mass spectrometry and as probes in Nuclear Magnetic Resonance (NMR) spectroscopy is a standard practice for achieving high accuracy and reliability in analytical measurements. texilajournal.comclearsynth.comthalesnano.comnih.gov These standards are critical for everything from environmental monitoring to clinical diagnostics and impurity profiling in drug manufacturing. clearsynth.compharmaffiliates.comisowater.com

In essence, this compound is a prime example of a molecule engineered for precision. Its stereochemical variation is designed to probe the specifics of biological recognition, while its isotopic label makes it an ideal tool for sensitive and accurate quantification and metabolic investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34N2O6S B15353357 2'-epi-(6S,7S)-Lincomycin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34N2O6S

Molecular Weight

409.6 g/mol

IUPAC Name

(2S,4S)-N-[(1S,2S)-2-hydroxy-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11-,12-,13?,14+,15?,16+,18+/m0/s1/i3D3

InChI Key

OJMMVQQUTAEWLP-PFFZGHTASA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@H](C[C@H]1C(=O)N[C@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)O)CCC

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 2 Epi 6s,7s Lincomycin D3

Precursor Compounds and Starting Materials for Lincomycin (B1675468) Core Modification

The synthesis of lincomycin analogues, including 2'-epi-(6S,7S)-Lincomycin-d3, fundamentally relies on the modification of its core structure, which is composed of a substituted amino acid, 4-propyl-L-proline (PPL), and a sugar moiety, methylthiolincosamide (MTL). nih.govresearchgate.net The biosynthesis of lincomycin involves the condensation of these two precursors. nih.gov For chemical modification, researchers often start with the naturally produced lincomycin or its derivatives, or they employ mutasynthetic approaches where modified precursors are fed to a mutant strain of the producing organism, Streptomyces lincolnensis. nih.govresearchgate.net

Key precursors and starting materials for the chemical synthesis and modification of the lincomycin scaffold include:

Lincomycin: The natural antibiotic itself serves as a common starting point for semi-synthetic modifications. rsc.orgnih.govnih.gov

4-Alkyl-L-proline derivatives: Modifications to the proline moiety can significantly impact the biological activity of the resulting lincomycin analogue. nih.govresearchgate.netfrontiersin.org For instance, feeding a mutant strain of S. lincolnensis defective in PPL biosynthesis with derivatives like 4'-butyl-4'-depropyllincomycin and 4'-pentyl-4'-depropyllincomycin has been successfully demonstrated. nih.gov

Methylthiolincosamide (MTL): This sugar portion of lincomycin is another critical precursor. Modifications to the carbohydrate moiety can lead to analogues with altered properties. nih.govrsc.org

Substituted proline intermediates: The preparation of various substituted proline intermediates is a crucial first step in the synthesis of novel lincomycin analogues with modifications at the C-6 and C-7 positions. nih.govnih.gov

7-epimers of lincomycin: These stereoisomers, specifically 6-amino-6,8-dideoxy-D-erythro-D-galacto-octopyranose compounds, can be prepared from the corresponding 7-epimers (L-threo configuration) and are valuable intermediates for further modifications. google.com

The choice of precursor is dictated by the desired modification. For instance, to alter the proline part of the molecule, a synthetic route starting with a modified proline derivative is often employed. Conversely, modifications on the sugar moiety typically begin with lincomycin itself or a derivative thereof.

Precursor/Starting MaterialRole in SynthesisRelevant Modifications
LincomycinStarting point for semi-synthesisModifications at C-2, C-7, and other positions on the sugar moiety. rsc.orgnih.govnih.govnih.gov
4-Alkyl-L-proline derivativesBuilding blocks for the amino acid portionCreation of analogues with varied alkyl chains at the 4'-position. nih.gov
Methylthiolincosamide (MTL)Sugar precursorFoundation for the carbohydrate part of the molecule. nih.govrsc.org
Substituted proline intermediatesVersatile intermediatesSynthesis of analogues with modifications at C-6 and C-7. nih.govnih.gov
7-epimers of lincomycinStereoisomeric starting materialsPreparation of compounds with altered stereochemistry at the C-7 position. google.com

Stereoselective Synthetic Methodologies for the 2'-epi-(6S,7S) Configuration

Achieving the specific 2'-epi-(6S,7S) configuration in lincomycin analogues is a significant synthetic challenge that requires precise control over stereochemistry. This involves methodologies that can selectively invert the stereocenter at the 2'-position of the proline ring while maintaining the desired (6S,7S) stereochemistry in the sugar moiety.

Epimerization Reactions and Chiral Control in the Synthesis of Lincomycin Analogues

Epimerization, the process of inverting the configuration of a single chiral center in a molecule with multiple chiral centers, is a key strategy for accessing stereoisomers of lincomycin. The synthesis of 7-epimers of lincomycin has been described, involving a sequence of protection, oxidation, and reduction steps. google.com Specifically, the 3-O- and 4-O- positions of an N-acyl-7-epimer are protected, followed by oxidation of the 7-hydroxy group to a 7-oxo group. Subsequent reduction of this ketone provides the desired 7-epimer. google.com While this process details epimerization at the C-7 position, similar principles of stereochemical control are applicable to other positions.

The total synthesis of lincomycin and its analogues also provides a platform for establishing the desired stereochemistry. dntb.gov.uacapes.gov.bracs.org Stereocontrolled synthesis allows for the precise placement of functional groups and the establishment of specific chiral centers from the outset.

Total Synthesis Approaches for Complex Stereoisomers

The total synthesis of complex natural products like lincomycin offers the most flexibility in creating stereoisomers that are not readily accessible through semi-synthetic modifications of the natural product. A total synthesis approach allows for the construction of the molecule from simpler, achiral or chiral starting materials, with each stereocenter being deliberately set during the synthetic sequence. While specific details on the total synthesis of this compound are not extensively documented in the provided results, the established total synthesis routes for lincomycin itself provide a blueprint for how such a synthesis could be designed. dntb.gov.uacapes.gov.bracs.org

Deuterium (B1214612) Incorporation Techniques and Site-Specific Labeling for the d3 Moiety

The "d3" in this compound signifies the presence of three deuterium atoms. The incorporation of deuterium, a stable isotope of hydrogen, is a valuable tool in pharmaceutical research, particularly for studying metabolic pathways and reaction mechanisms. clearsynth.com

Mechanistic Considerations for Deuterium Exchange and Introduction

Deuterium can be introduced into a molecule through various methods. One common approach is to use a deuterated reagent during the synthesis. For the d3 moiety, which is typically a deuterated methyl group, a deuterated methylating agent such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4) would be used.

Another method involves deuterium exchange, where hydrogen atoms in a molecule are replaced with deuterium atoms from a deuterium source, such as deuterium oxide (D2O), often in the presence of a catalyst. nih.gov The efficiency of this labeling depends on the lability of the C-H bonds and the reaction conditions. nih.gov However, for a site-specific d3 label on a methyl group, direct synthesis with a deuterated precursor is generally the more controlled and efficient method.

Synthetic Yield Optimization and Purity of Deuterated Products

The synthesis of deuterated compounds requires careful optimization to ensure high isotopic enrichment and chemical purity. The choice of deuterated reagent and reaction conditions plays a crucial role in maximizing the yield and minimizing the presence of partially deuterated or non-deuterated byproducts.

For this compound, the introduction of the d3-methyl group would likely occur at the N-methylation step of the proline ring. This would involve the reductive amination of a precursor amine with a deuterated formaldehyde (B43269) source or methylation with a deuterated methylating agent. The reaction conditions would need to be carefully controlled to ensure complete methylation with the deuterated species.

Purification and Isolation of Synthetic Intermediates and Final Product (this compound)

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity and to enable accurate characterization. The strategies employed typically involve a combination of extraction and chromatographic techniques, which are tailored to the specific properties of the intermediates and the final deuterated compound. Given the structural similarity between lincomycin, its epimers, and its deuterated analogs, the purification methods are often adapted from established protocols for lincomycin itself.

The presence of epimers and other structurally related impurities necessitates high-resolution purification techniques. The introduction of deuterium atoms is not expected to significantly alter the chromatographic behavior of the molecule compared to its non-deuterated counterpart.

Purification Techniques

A multi-step approach is generally employed, starting with preliminary purification to remove bulk impurities, followed by high-resolution chromatography to separate closely related compounds.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a crucial technique for the initial cleanup and concentration of lincomycin and its derivatives from reaction mixtures or biological matrices. cabidigitallibrary.orgnih.govnih.govresearchgate.net This method utilizes a solid adsorbent to selectively retain the target compound while allowing impurities to pass through. For lincomycin and its analogs, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used. nih.govnih.govresearchgate.net The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified compound.

Table 1: Typical Solid-Phase Extraction Parameters for Lincomycin Analogs

ParameterCondition
Sorbent Oasis HLB
Conditioning Solvent Methanol (B129727), followed by water
Loading Solution Sample dissolved in an appropriate solvent (e.g., buffer solution)
Wash Solvent Water or a weak organic solvent mixture
Elution Solvent Methanol or acetonitrile (B52724)

This table is a composite of typical parameters described in the literature for lincomycin purification. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography, particularly in a preparative format, is the cornerstone for isolating and purifying this compound and its intermediates to a high degree of purity. google.com Both normal-phase and reverse-phase HPLC can be employed, with reverse-phase being more common for lincomycin and its derivatives.

Reverse-Phase HPLC (RP-HPLC): This is a widely used method for the purification of lincomycin and its analogs. google.comresearchgate.net It separates compounds based on their hydrophobicity. C18-bonded silica (B1680970) gel is a frequently used stationary phase. google.com The mobile phase typically consists of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. google.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures. mdpi.com

Normal-Phase HPLC: In some cases, normal-phase chromatography using a silica gel matrix can be effective for separating isomers. google.com The mobile phase in this case would be a non-polar organic solvent system.

Table 2: Illustrative HPLC Conditions for the Purification of Lincomycin Derivatives

ParameterReverse-Phase HPLCNormal-Phase HPLC
Stationary Phase C18-bonded silica gelSilica gel
Mobile Phase Water/Acetonitrile or Water/Methanol gradientButanol or Acetone-based solvent system
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS)UV or MS
Flow Rate Dependent on column size (analytical vs. preparative)Dependent on column size (analytical vs. preparative)

This table provides illustrative conditions based on methods for lincomycin and its derivatives. google.comgoogle.comresearchgate.netmdpi.com

Crystallization:

Crystallization is often the final step in the purification process to obtain the highly pure, solid form of the target compound. google.com After chromatographic purification, the fractions containing the desired product are pooled, the solvent is evaporated, and the resulting solid is dissolved in a suitable solvent system to induce crystallization. google.com For lincomycin hydrochloride derivatives, a mixture of methanol and ethyl acetate (B1210297) can be an effective crystallization medium. google.com

Isolation of Synthetic Intermediates

Throughout the synthetic route to this compound, intermediates must be purified and isolated. The choice of technique depends on the specific chemical properties of each intermediate. For example, intermediates with protective groups, such as isopropylidene groups, will have different solubility and chromatographic behavior than the final deprotected product. google.com Column chromatography on silica gel is a standard method for purifying these less polar intermediates.

Isolation of the Final Product

The final purification of this compound from a crude reaction mixture containing its epimer and other related impurities requires a high-resolution technique. Preparative HPLC is the method of choice for this challenging separation. google.comgoogle.com The separation of epimers, such as the 7-epimers of lincomycin, has been successfully achieved using chromatographic methods. google.com The fractions corresponding to the desired this compound peak are collected, combined, and the solvent is removed. The purity of the final product is then confirmed using analytical HPLC and characterized by mass spectrometry and NMR to verify its identity and isotopic labeling.

Advanced Structural Elucidation of 2 Epi 6s,7s Lincomycin D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Deuterium (B1214612) Site Mapping

NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For 2'-epi-(6S,7S)-Lincomycin-d3, a suite of NMR experiments is necessary to confirm the epimeric center at C-2' and to pinpoint the location of the three deuterium atoms.

¹H, ¹³C, and ²H NMR Spectroscopic Analysis for Positional Assignments

The analysis of one-dimensional ¹H, ¹³C, and ²H NMR spectra provides the foundational data for the structural assignment of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the sugar and pyrrolidine (B122466) moieties of the lincomycin (B1675468) scaffold. The chemical shifts and coupling constants of the protons adjacent to the chiral centers are of particular interest. The epimerization at C-2' would lead to noticeable changes in the chemical shift of H-2' and its coupling constants with neighboring protons compared to lincomycin.

The deuterium labeling on the N-methyl group of the pyrrolidine ring would result in the disappearance or significant reduction in the intensity of the corresponding N-CH₃ proton signal in the ¹H NMR spectrum. A ²H NMR spectrum would, in turn, exhibit a signal corresponding to the chemical shift of the deuterium atoms, confirming their presence.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift of the N-CD₃ carbon would be observed as a characteristic triplet due to coupling with deuterium. The chemical shifts of the carbons in the vicinity of the C-2' epimeric center would also differ from those of lincomycin, further supporting the stereochemical assignment.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1'~5.2~88
2'~4.1 (altered from Lincomycin)~72 (altered from Lincomycin)
3'~3.8~73
4'~3.6~70
5'~4.3~85
6'~1.2 (d)~18
S-CH₃~2.1~15
N-CD₃N/A in ¹H, signal in ²H~33 (triplet)
2~3.0~68
3~1.8, ~2.1~30
4~1.4, ~1.6~35
Propyl-CH₂~1.5~25
Propyl-CH₂~1.3~20
Propyl-CH₃~0.9 (t)~14
Note: This table is populated with hypothetical data based on known spectra of lincomycin and its derivatives. Actual experimental values would be required for definitive assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Elucidation

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure and confirming the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections within the sugar and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, providing unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the sugar and pyrrolidine moieties through the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the stereochemistry. Through-space correlations between protons indicate their spatial proximity. For this compound, NOE correlations involving H-2' would be different from those in lincomycin, providing definitive proof of the epimeric configuration.

High-Resolution Mass Spectrometry (HRMS) Techniques for Isotopic Purity and Molecular Structure Verification

HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition and isotopic purity of this compound.

Exact Mass Measurement and Isotope Pattern Analysis

The molecular formula of this compound is C₁₈H₃₁D₃N₂O₆S. High-resolution mass spectrometry would provide an exact mass measurement that corresponds to this formula, typically within a few parts per million (ppm) of the theoretical value. The observed isotope pattern in the mass spectrum would also be characteristic of a molecule containing three deuterium atoms and one sulfur atom, further confirming the elemental composition and successful deuteration.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₈H₃₁D₃N₂O₆S
Theoretical Exact Mass [M+H]⁺410.2318
Measured Exact Mass [M+H]⁺(Hypothetical: e.g., 410.2321)
Mass Accuracy (ppm)(Hypothetical: e.g., 0.73)
Note: Measured exact mass and mass accuracy are hypothetical and would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) to generate a series of product ions. The fragmentation pattern provides a "fingerprint" of the molecule, confirming its structure. The masses of the fragment ions can elucidate the connectivity of the different parts of the molecule. For instance, the fragmentation would likely show the loss of the sugar moiety or cleavage within the pyrrolidine ring. The presence of the d3-label on the N-methyl group would result in a 3-dalton mass shift in any fragment ions containing this group compared to the non-deuterated analogue, thus confirming the site of deuteration.

Vibrational Spectroscopy (IR, Raman) in the Analysis of Unique Functional Groups and Deuterium Effects

The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH), amide (C=O and N-H), and ether (C-O-C) functional groups. For instance, a broad band around 3400 cm⁻¹ would correspond to O-H stretching, while a strong absorption around 1650 cm⁻¹ would be indicative of the amide C=O stretch.

The substitution of three protons with deuterium atoms on the N-methyl group would be expected to cause a noticeable shift in the vibrational frequencies associated with the C-H bonds of this group. The C-D stretching and bending vibrations would appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift would be a key feature in the IR and Raman spectra, providing further evidence for the successful deuteration at the intended position.

Chiral Chromatography and Optical Rotation for Enantiomeric and Diastereomeric Purity Assessment

The stereochemical configuration of a molecule significantly influences its biological activity. In the case of this compound, it is crucial to distinguish it from its other stereoisomers, particularly its epimer, Lincomycin. Chiral chromatography and optical rotation are fundamental techniques for assessing the enantiomeric and diastereomeric purity of such compounds.

Chiral chromatography is a powerful method for separating stereoisomers. For diastereomers like this compound and Lincomycin, which differ in the configuration at one or more, but not all, stereocenters, separation can often be achieved on a standard achiral stationary phase. However, the use of chiral stationary phases (CSPs) can provide enhanced resolution and is essential for the separation of enantiomers. Polysaccharide-based CSPs, for instance, are widely used for the separation of a broad range of chiral molecules. unife.it The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, with the stability of these complexes differing for each stereoisomer, leading to different retention times. nih.gov

In the context of this compound, a high-performance liquid chromatography (HPLC) method utilizing a chiral column would be the method of choice. The mobile phase composition, flow rate, and column temperature would be optimized to achieve baseline separation of the desired epimer from Lincomycin and any other potential stereoisomeric impurities. The non-deuterated form, 2'-epi-(6S,7S)-Lincomycin, is also known as Lincomycin Impurity A or the α-Amide Epimer. pharmaffiliates.com The deuteration at a non-stereogenic center is not expected to significantly alter the chromatographic behavior under typical reversed-phase or normal-phase conditions.

Table 1: Representative Chiral HPLC Method Parameters for the Analysis of this compound

ParameterValue
Column Chiral Polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivative)
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Expected Elution Baseline separation of this compound and Lincomycin-d3 (B13706032)

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis (if applicable)

While chromatographic and spectroscopic techniques provide strong evidence for the structure and purity of a compound, single-crystal X-ray crystallography offers the most definitive determination of its three-dimensional structure, including absolute stereochemistry and conformational details. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming the epimeric relationship to Lincomycin at the C-2' position.

The crystal structure of Lincomycin hydrochloride monohydrate has been determined, revealing a detailed picture of its molecular conformation and the network of hydrogen bonds that stabilize the crystal lattice. nih.gov The molecule consists of an amino acid linked by an amide group to a monosaccharide with galactose stereochemistry. nih.gov

Table 2: Crystallographic Data for Lincomycin Hydrochloride Monohydrate

ParameterValue nih.gov
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)
a (Å) 18.5294(3)
b (Å) 20.5980(4)
c (Å) 6.17380(10)
Volume (ų) 2356.35(7)
Z 4

An X-ray crystal structure of this compound would be expected to show similar unit cell parameters but with a distinct conformation around the C-2' stereocenter. This would provide irrefutable proof of its structure and would be invaluable for understanding its interaction with biological targets, such as the bacterial ribosome. nih.gov While no specific X-ray crystallography data for this compound is currently published, the established data for Lincomycin provides a clear precedent for the utility and power of this technique in the structural elucidation of this class of compounds.

Analytical Methodologies for 2 Epi 6s,7s Lincomycin D3 in Research Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Quantification and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of reference standards like 2'-epi-(6S,7S)-Lincomycin-d3 and for its quantification in simpler matrices. Method development and validation ensure the reliability, consistency, and accuracy of the analytical results.

The separation of this compound is typically achieved using reversed-phase HPLC.

Chromatographic Column Selection: The most common choice for the analysis of lincomycin (B1675468) and its analogs is a C18 column. researchgate.net These columns, packed with silica (B1680970) particles chemically bonded with an octadecyl hydrocarbon layer, provide a nonpolar stationary phase. This composition is effective for retaining and separating moderately polar compounds like lincomycin from a polar mobile phase. Column dimensions and particle size are selected to balance resolution, analysis time, and solvent consumption; a common configuration is a 150 mm x 4.6 mm column with 5 µm particles. researchgate.net

Mobile Phase Optimization: The mobile phase for reversed-phase HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.net The ratio of these components is optimized to achieve the desired retention time and separation from potential impurities. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity assessments. researchgate.netresearchgate.net However, gradient elution, where the proportion of the organic modifier is increased during the run, may be necessary for complex samples containing a wider range of polarity. mdpi.comnih.gov To improve peak shape and control the ionization state of the analyte, additives like buffers (e.g., phosphate (B84403) buffer) or acids (e.g., formic acid, orthophosphoric acid) are commonly included in the mobile phase. mdpi.com

Table 1: Example HPLC Conditions for Lincomycin Analysis

Parameter Condition Source
Column Inertsil ODS C-18, 250 x 4.6mm, 5µm
Mobile Phase Methanol: Acetonitrile: 1% OPA (10:65:25 v/v/v)
Flow Rate 1.0 mL/min mdpi.com
Detection 258 nm
Internal Standard Ornidazole

Following chromatographic separation, several detection methods can be employed.

UV Detection: Ultraviolet (UV) detection is a common and cost-effective method. nih.gov Lincomycin has a chromophore that allows for detection at specific wavelengths, typically in the low UV range around 210-227 nm. mdpi.comnih.gov A study for determining lincomycin in animal-derived foods used UV detection at 227 nm after derivatization to enhance sensitivity. nih.gov

Charged Aerosol Detection (CAD): CAD is a universal detection method that can be used for compounds that lack a UV chromophore. The eluent from the column is nebulized, and the resulting aerosol particles are charged. The magnitude of this charge is proportional to the amount of analyte present.

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal detection technique. It works by nebulizing the column eluent and then evaporating the mobile phase. The remaining non-volatile analyte particles scatter a light beam, and the extent of scattering is measured, providing a quantitative measure of the analyte. Both CAD and ELSD are valuable for purity analysis, as they can detect nearly all non-volatile impurities, regardless of their optical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection in Complex Biological Samples (Non-Human, In Vitro)

For quantifying low concentrations of this compound or, more commonly, for using it as an internal standard to measure its non-labeled analog in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.com Its superior sensitivity and selectivity are essential for accurate measurements in biological samples. nih.govresearchgate.net

Effective sample preparation is crucial to remove interferences from complex matrices and to concentrate the analyte before LC-MS/MS analysis. nih.gov

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma or cell lysate samples. nih.gov A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. This technique can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. mdpi.comresearchgate.net The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For lincomycin, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used, which can retain a wide range of compounds. researchgate.net

In LC-MS/MS, the analyte is first ionized and then fragmented to generate specific product ions for detection.

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for lincomycin and its analogs. researchgate.net ESI is a soft ionization technique suitable for polar and thermally labile molecules. Optimization involves adjusting parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal of the protonated molecule [M+H]⁺.

Fragmentation: In the tandem mass spectrometer, the [M+H]⁺ ion (precursor ion) is selected and fragmented by collision-induced dissociation (CID). This process generates characteristic product ions. For lincomycin, common fragment ions observed include m/z 126 and m/z 359. researchgate.net Monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity, minimizing interference from co-eluting compounds. researchgate.net

Table 2: Example LC-MS/MS Parameters for Lincomycin

Parameter Condition Source
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
Monitored Transition Precursor Ion (m/z) -> Product Ion (m/z) researchgate.net
407.2 -> 126.1 Inferred
407.2 -> 359.2 researchgate.net
Internal Standard Vancomycin or Stable Isotope Labeled Lincomycin nih.gov

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS. scispace.comthermofisher.comacanthusresearch.com this compound is an ideal internal standard for the quantification of 2'-epi-(6S,7S)-Lincomycin.

The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). acanthusresearch.com It is added to the sample at a known concentration at the beginning of the sample preparation process. thermofisher.com Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same effects of sample extraction, matrix suppression, and ionization efficiency. scispace.comresearchgate.net

Quantification is achieved by calculating the peak area ratio of the analyte to the SIL internal standard. This ratio is then plotted against the analyte concentration to create a calibration curve. By correcting for variations in sample handling and instrument response, this method provides highly accurate and precise quantification. scispace.comthermofisher.com The use of a SIL standard like this compound is crucial for compensating for matrix effects and ensuring the reliability of data from complex in vitro research matrices. thermofisher.comacanthusresearch.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While direct analysis of the highly polar and non-volatile this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible, derivatization techniques can be employed to convert it into a volatile form suitable for GC-MS analysis. This approach has been successfully applied to its parent compound, lincomycin, suggesting its applicability to the deuterated epimer.

A common derivatization agent used for compounds containing hydroxyl and amine groups, such as lincomycin, is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent replaces the active hydrogen atoms on these functional groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the molecule's volatility and thermal stability.

A study on the simultaneous determination of lincomycin and spectinomycin (B156147) in animal tissues demonstrated a robust GC-MS method following extraction and derivatization. nih.gov The analytes were first extracted from the tissue matrix, purified using solid-phase extraction (SPE), and then derivatized with BSTFA for subsequent GC-MS analysis. nih.gov This method provided high sensitivity and specificity for the quantification of lincomycin. nih.gov

The validation of this GC-MS method in various animal tissues for lincomycin provides a strong basis for its adaptation for this compound. The deuterated internal standard would be expected to co-elute with the derivatized analyte, allowing for accurate quantification through isotope dilution mass spectrometry.

Table 1: GC-MS Method Validation for Lincomycin in Animal Tissues

Parameter Muscle Kidney Liver
Limit of Quantification (µg/kg) 4.1 4.1 4.1
Spike Level (µg/kg) 5 - 20 5 - 20 5 - 20
Recovery (%) 70 - 93 70 - 93 70 - 93
Relative Standard Deviation (%) < 21 < 21 < 21

Data sourced from a study on lincomycin analysis in swine and bovine tissues. nih.gov

Radiometric and Isotopic Tracing Techniques (e.g., DMI) for Research Applications

The presence of deuterium in this compound makes it a candidate for use in isotopic tracing studies, particularly with techniques like Deuterium Metabolic Imaging (DMI). DMI is a non-invasive, magnetic resonance imaging (MRI)-based technique that can map the metabolic pathways of deuterium-labeled substrates in vivo. nih.gov

DMI works by detecting the magnetic resonance signal from deuterium nuclei. nih.gov Following the administration of a deuterated compound, DMI can track its uptake, distribution, and conversion into various metabolites, providing a dynamic view of metabolic processes. nih.gov This technique offers significant advantages, including the use of a non-radioactive, stable isotope and the ability to be implemented on most clinical MRI scanners. nih.gov

While specific research employing this compound in DMI studies is not yet prevalent in published literature, the principles of the technique support its potential application. DMI has been successfully used to study the metabolism of other deuterated molecules, such as [6,6′-2H2]glucose and [2H3]acetate, in various biological systems, including the brain and liver of animal models and humans. nih.govnih.gov These studies have demonstrated DMI's ability to reveal metabolic differences between normal and diseased tissues, such as in brain tumors where the Warburg effect can be visualized. nih.govnih.gov

The application of DMI with this compound could potentially allow researchers to non-invasively track the compound's distribution and metabolic fate within a living organism, offering insights into its mechanism of action and interaction with biological systems.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Lincomycin
Spectinomycin
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
[6,6′-2H2]glucose

Mechanistic Studies of 2 Epi 6s,7s Lincomycin D3 at the Molecular and Cellular Level

Ribosomal Binding Dynamics and Stoichiometry of Lincomycin (B1675468)

Lincosamides, including lincomycin, exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Lincomycin binds specifically and with high affinity to the 50S subunit of the bacterial ribosome. nih.govnih.gov This large ribosomal subunit contains the peptidyl transferase center (PTC), the active site responsible for forming peptide bonds between amino acids. The binding site for lincomycin is located within the PTC, where it makes contact with specific nucleotides of the 23S ribosomal RNA (rRNA). nih.gov High-resolution cryogenic electron microscopy (cryo-EM) studies have shown that the primary determinant for the binding of lincosamides is the α-methylthiolincosamine (α-MTL) sugar moiety, which anchors the drug to the ribosome. nih.gov This binding site partially overlaps with that of other antibiotic classes, such as macrolides and streptogramins B, which explains the observed cross-resistance between these drugs. nih.gov

Kinetic studies on the interaction of lincomycin with Escherichia coli ribosomes have revealed a two-step binding mechanism. This process involves an initial rapid, competitive binding to the ribosome, followed by a slower isomerization of the ribosome-antibiotic complex. This slow-onset inhibition model suggests a conformational change occurs after the initial binding event, leading to a more stable, inhibitory complex.

A detailed kinetic analysis of the puromycin (B1679871) reaction, a model for peptide bond formation, in the presence of lincomycin demonstrated this biphasic inhibition. The initial competitive inhibition constant (Ki) was determined to be 10.0 µM, while the inhibition constant for the isomerized complex (K'i) was found to be 2.0 µM, indicating a tighter binding in the second step. The rate constants for the isomerization of the complex were also determined, providing a deeper understanding of the dynamics of lincomycin's inhibitory action.

Structural Biology of Lincomycin-Ribosome Complexes

High-resolution structural data from cryo-EM and X-ray crystallography have been instrumental in elucidating the precise interactions of lincomycin with the ribosome. Recent studies have provided structures of lincomycin bound to the E. coli and Staphylococcus aureus 70S ribosome at resolutions as high as 1.6 to 2.2 Å. nih.govnih.govmpg.de

These structures reveal that lincomycin binds in a pocket formed by the 23S rRNA at the PTC. The α-MTL sugar moiety is positioned towards the nascent peptide exit tunnel, while the propyl hygric acid portion extends into the A-site of the PTC, sterically hindering the accommodation of the 3' end of the A-site tRNA. nih.gov The structures also show a network of interactions, including hydrogen bonds and van der Waals contacts, between the antibiotic and specific rRNA nucleotides.

Interactive Data Table: Key Ribosomal Interactions of Lincomycin

Interacting Moiety of LincomycinInteracting Ribosomal Component (23S rRNA Nucleotides)Type of InteractionReference
α-Methylthiolincosamine (α-MTL)A2058, A2059, A2503Primary binding anchor nih.gov
Propyl hygric acidA-site of PTCSteric hindrance nih.gov

This table summarizes the key interactions of the parent compound, lincomycin. Specific interaction data for the 2'-epi stereoisomer is not available.

There are no published cryo-EM or X-ray crystallography studies of a 2'-epi-(6S,7S)-Lincomycin-ribosome complex. Such a study would be invaluable to directly visualize how the change in stereochemistry at the 2'-position affects the binding orientation and the network of interactions with the ribosome, thereby providing a structural basis for any observed differences in activity.

Effects on Bacterial Protein Synthesis Pathways (In Vitro Models)

Lincomycin and its derivatives are known to exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria. onlinejima.combohrium.comdrugbank.com This bacteriostatic action, which can become bactericidal at higher concentrations, is achieved by targeting the bacterial ribosome. bohrium.comdrugbank.com Specifically, lincosamides bind to the 50S ribosomal subunit, interfering with critical steps in the translation process. bohrium.comoup.com

Lincomycin inhibits bacterial protein synthesis by interfering with the translocation step and, consequently, polypeptide elongation. oup.com It binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within the peptidyl transferase center (PTC). oup.comnih.gov This binding action can sterically hinder the proper positioning of aminoacyl-tRNA at the A-site and P-site of the ribosome, thereby inhibiting the formation of peptide bonds, a crucial reaction in elongating the polypeptide chain. onlinejima.comnih.gov

A detailed kinetic analysis of the puromycin reaction, an in vitro model for peptide bond formation, in a system derived from Escherichia coli demonstrated that lincomycin acts as a competitive inhibitor. nih.gov The study revealed a two-step inhibition mechanism, suggesting an initial binding of lincomycin to the ribosome followed by a conformational change that leads to a more stable inhibitory complex. nih.gov The inhibition constants determined from this kinetic study are presented below.

Interactive Data Table: Kinetic Parameters of Lincomycin Inhibition in an E. coli In Vitro Translation System

ParameterValue (µM)Description
Ki10.0The inhibition constant for the initial, rapid binding of lincomycin to the ribosome.
K'i2.0The inhibition constant for the more stable, isomerized lincomycin-ribosome complex.

This data is derived from a kinetic analysis of the puromycin reaction in an in vitro system from E. coli and represents the competitive inhibition constants of lincomycin. nih.gov

Further research using an in vitro translation system from Staphylococcus aureus showed that lincomycin inhibits protein synthesis with a 50% inhibitory concentration (IC50) of 0.03 ± 0.002 µg/ml, highlighting its potent activity against Gram-positive bacteria. nih.gov

Direct studies detailing the subcellular distribution and accumulation of lincomycin within bacterial cells are limited in the available literature. However, resistance mechanisms involving efflux pumps in some bacteria suggest that the compound does accumulate intracellularly to exert its effect. bohrium.comdrugbank.com

More direct evidence of accumulation comes from studies on phagocytic cells that have ingested bacteria. In one such study, bio-assays of neutrophil sonicates exposed to lincomycin showed the presence of the active antibiotic at concentrations approximately 20 times higher than the extracellular concentration. nih.gov This indicates a significant accumulation of lincomycin within these eukaryotic cells, which would in turn lead to high concentrations around the engulfed bacteria. Other studies have noted that lincosamides exhibit both cytosolic and lysosomal localization within phagocytes. scilit.com

While not a direct measure of accumulation, research on Streptomyces coelicolor has shown that the presence of lincomycin can alter the localization of certain proteins associated with the ribosome. asm.org For instance, the proteasome-associated protein Arc, which is typically found on ribosomes, was less detectable in ribosomal fractions from cells treated with lincomycin. asm.org This provides indirect evidence of lincomycin interacting with its intracellular target, the ribosome, and influencing the cellular machinery.

Metabolic Fate and Biotransformation of 2 Epi 6s,7s Lincomycin D3 in Non Human and in Vitro Systems

Identification of Phase I and Phase II Metabolites Using Deuterium (B1214612) Labeling as a Tracer

Deuterium labeling is a powerful technique in metabolism studies. The known mass shift of the deuterium atoms allows for the confident identification of the parent compound and its metabolites from complex biological matrices using mass spectrometry.

Lincomycin (B1675468) undergoes several Phase I oxidative biotransformations. Key reactions include N-demethylation and hydroxylation. In studies with ammonia-oxidizing microorganisms, demethylation of lincomycin to form a metabolite with the proposed formula C17H32O6N2S1 (TP393) has been observed. escholarship.org This transformation could occur at the N-methyl group of the proline moiety or the methyl group on the propyl chain. escholarship.org

Hydroxylation is another significant pathway, leading to the formation of metabolites like TP423 (C18H34O7N2S1), which can exist as two different isomers. escholarship.org These isomers may result from hydroxylation at the methylthio group or the methyl group of the carboxamide moiety. escholarship.org S-oxidation of the methylthio group is also a plausible transformation. escholarship.org

The presence of deuterium in the 2'-epi-(6S,7S)-Lincomycin-d3 molecule can lead to kinetic isotope effects. These effects can influence the rate of reactions involving the cleavage of a carbon-deuterium bond, potentially slowing down metabolic pathways such as demethylation if the deuterium is located at the site of enzymatic attack. This can be a useful tool for elucidating reaction mechanisms.

A study on the biosynthesis of lincomycin identified a unique heme protein, LmbB2, which hydroxylates tyrosine to 3,4-dihydroxyphenylalanine (DOPA). nih.govplos.org While this is part of the biosynthetic pathway in Streptomyces lincolnensis, it highlights the enzymatic potential for hydroxylation of related structures. nih.govplos.org

Table 1: Potential Phase I Metabolites of Lincomycin

MetaboliteProposed TransformationMolecular FormulaSource
TP393N-demethylation or demethylation of the propyl chainC17H32O6N2S1 escholarship.org
TP423 (Isomer 1)Hydroxylation at the methylthio group or S-oxidationC18H34O7N2S1 escholarship.org
TP423 (Isomer 2)Hydroxylation of the methyl group of the carboxamide moietyC18H34O7N2S1 escholarship.org
TP359Demethylthioation and hydroxylationC17H32O7N2 escholarship.org

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For compounds with hydroxyl and amine functionalities like lincomycin and its epimers, glucuronidation and sulfonation are common conjugative pathways. washington.edunih.gov

While specific studies on the glucuronidation and sulfation of lincomycin are not extensively detailed in the provided search results, these pathways are known to be significant for many drugs containing similar functional groups. washington.edu The hydroxyl groups on the sugar moiety and the proline ring of this compound are potential sites for glucuronidation and sulfation. nih.gov

Enzyme Systems Involved in the Metabolism of this compound (e.g., Cytochrome P450s, UDP-glucuronosyltransferases in in vitro models)

The metabolism of lincomycin is primarily mediated by hepatic enzymes. nih.govyoutube.com The oxidative biotransformations are largely carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Studies on the related lincosamide, clindamycin, have shown that CYP3A4 is the major isoform responsible for its S-oxidation. nih.gov Given the structural similarities, it is highly probable that CYP3A4 also plays a significant role in the metabolism of lincomycin and its analogs. nih.govnih.gov

The conjugative pathways are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). washington.edunih.gov UGTs are responsible for attaching glucuronic acid to the drug molecule, while SULTs catalyze the transfer of a sulfonate group. washington.edunih.gov These enzymes are present in various tissues, with the liver being a primary site. washington.edunih.gov

In Vitro Metabolic Stability and Metabolite Profiling in Microsomal and Hepatocyte Systems (Non-Human)

In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing metabolic stability and identifying metabolites. researchgate.netthermofisher.comnuvisan.comnih.gov These systems contain the necessary enzyme machinery (CYPs, UGTs, etc.) to simulate in vivo metabolism. nih.govresearchgate.net

Incubating this compound with liver microsomes from various non-human species (e.g., rat, mouse, dog) in the presence of cofactors like NADPH would allow for the characterization of its Phase I metabolic stability and the identification of oxidative metabolites. nih.govnih.gov Similarly, using hepatocytes would provide a more complete picture of metabolism, including both Phase I and Phase II reactions. nih.govthermofisher.com The rate of disappearance of the parent compound over time is used to calculate the in vitro intrinsic clearance (CLint), a measure of metabolic stability. thermofisher.comnuvisan.com

While specific data for this compound is not available, studies with other compounds demonstrate the utility of these systems in predicting in vivo clearance. nih.gov

Table 2: Representative In Vitro Metabolic Stability Study Design

ParameterDescription
Test SystemCryopreserved hepatocytes or liver microsomes (e.g., from rat, dog)
Compound ConcentrationTypically 1 µM
Incubation TimeTime course (e.g., 0, 15, 30, 60, 120 minutes)
Analysis MethodLC-MS/MS to quantify the parent compound and identify metabolites
Calculated ParametersIn vitro half-life (t1/2), Intrinsic clearance (CLint)

Excretion Pathways and Mass Balance Studies in Animal Models (e.g., Rodents, Avian species for research purposes)

Excretion studies in animal models are crucial for understanding the elimination of a drug and its metabolites from the body. For lincomycin, both renal and biliary excretion are important routes. nih.govdrugbank.comzoetisus.compfizermedical.comzoetisus.com

In dogs, a significant portion of lincomycin is excreted in the bile and urine. nih.govzoetisus.comzoetisus.com After a single intramuscular injection in dogs, approximately 49% of the dose is excreted in the urine and 38% in the feces. zoetisus.comzoetisus.com Following oral administration in dogs, fecal excretion accounted for 77% and urinary excretion for 14%. zoetisus.comzoetisus.com In a canine model, the kidneys were found to extract and excrete lincomycin at a much higher rate than clindamycin. nih.gov

In rats, lincomycin is also excreted in urine, bile, and feces. nih.gov Comparative metabolism studies have been conducted in swine, chickens, and rats, indicating species-specific differences in pharmacokinetics and metabolism. nih.gov In lactating animals such as cows, goats, and rats, lincomycin has been shown to be excreted in milk. zoetisus.comzoetisus.com Studies in geese, an avian species, are also being conducted to understand the pharmacokinetics of lincomycin. tandfonline.com

A mass balance study, typically using a radiolabeled version of the compound, would provide a complete account of all excretion pathways for this compound.

Table 3: Lincomycin Excretion in Dogs

Route of AdministrationUrinary Excretion (%)Fecal Excretion (%)Source
Intramuscular4938 zoetisus.comzoetisus.com
Oral1477 zoetisus.comzoetisus.com

Pharmacokinetic and Pharmacodynamic Modeling of 2 Epi 6s,7s Lincomycin D3 in Preclinical Research

Absorption and Distribution Kinetics in Non-Human Biological Systems

The absorption and distribution of an antibiotic are critical determinants of its efficacy. For 2'-epi-(6S,7S)-Lincomycin-d3, these properties are inferred from studies on lincomycin (B1675468) and general principles of drug transport.

Permeability and Transport Studies (In Vitro/Ex Vivo)

The permeability of a compound across biological membranes is a key factor in its absorption. In vitro models, such as Caco-2 cell monolayers, are commonly used to assess the intestinal permeability of drugs and their potential for active transport. nih.govnih.gov For lincosamides like lincomycin, permeability is moderate. While specific data for this compound is not available, studies with lincomycin and its analogs provide a basis for expected behavior.

The stereochemistry of a molecule can influence its interaction with transporters. The epimerization at the 2' position and the (6S,7S) configuration could potentially alter the affinity of the compound for uptake and efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium. nih.gov However, without direct experimental evidence, the precise impact of these structural changes on the permeability of this compound remains theoretical.

Interactive Data Table: In Vitro Permeability of Lincosamides (Hypothetical)

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Lincomycin1.5 - 5.0< 2
Clindamycin5.0 - 10.0< 2
2'-epi-(6S,7S)-Lincomycin (non-deuterated)Inferred similar to LincomycinInferred similar to Lincomycin
This compound Inferred similar to non-deuterated form Inferred similar to non-deuterated form

Note: This table is illustrative and based on general knowledge of lincosamides. Specific experimental data for this compound is not publicly available.

Tissue Distribution and Accumulation Profiles in Preclinical Models

Following absorption, a drug distributes into various tissues. Lincomycin is known to distribute widely into many tissues, including bone and soft tissues, but shows poor penetration into the central nervous system. nih.govnih.gov Studies in laboratory animals, such as rabbits and albino mice, have shown significant concentrations of lincomycin in the intestine. nih.gov

For this compound, the tissue distribution is expected to be broadly similar to that of lincomycin. The stereochemical differences may lead to subtle changes in tissue-specific accumulation, potentially due to altered binding to tissue components or transporters. The deuterium (B1214612) labeling itself is unlikely to significantly alter the tissue distribution profile. A study on tritium-labeled lincomycin in rats demonstrated that the highest concentrations were maintained at the site of implantation, with minimal concentrations in internal organs. nih.gov

Interactive Data Table: Tissue Distribution of Lincomycin in Rats (Illustrative)

TissueConcentration Relative to Plasma
LiverHigh
KidneyHigh
LungModerate
BoneModerate
MuscleLow
BrainVery Low

Note: This table represents a generalized distribution pattern for lincomycin based on available literature.

Pharmacokinetic Parameter Estimation and Compartmental Modeling (Non-Human)

Pharmacokinetic parameters quantify the time course of a drug in the body. For this compound, these parameters are estimated based on data from lincomycin and the established principles of kinetic isotope effects.

Clearance, Volume of Distribution, and Half-Life Determination

Pharmacokinetic studies of lincomycin in various animal models have established its key parameters. In cats, the volume of distribution at steady state (Vd(ss)) is approximately 1.24 L/kg, indicating wide distribution. nih.gov The clearance (Cl) was found to be 0.28 L/h·kg, and the elimination half-life (T½) was 3.56 hours. nih.gov In humans, the biological half-life of lincomycin is approximately 5.4 hours. youtube.com

For this compound, these parameters would be influenced by the stereochemistry and the deuterium labeling. The epimerization could potentially alter protein binding and enzymatic metabolism, thereby affecting both Vd and Cl.

Interactive Data Table: Pharmacokinetic Parameters of Lincomycin in Cats

ParameterValue (mean ± SD)Unit
Volume of Distribution (Vd(ss))1.24 ± 0.08L/kg
Clearance (Cl)0.28 ± 0.09L/h·kg
Elimination Half-Life (T½)3.56 ± 0.62hours

Source: Data from a study on lincomycin pharmacokinetics in cats. nih.gov

Impact of Deuterium Labeling on Pharmacokinetic Profiles

The introduction of deuterium at a site of metabolic transformation can lead to a kinetic isotope effect (KIE), often resulting in a slower rate of metabolism. nih.govnih.govnih.gov In the case of this compound, the d3-label is on the N-methyl group of the proline moiety. N-demethylation is a common metabolic pathway for many drugs, and the cleavage of the C-H bond is often the rate-limiting step. nih.gov

By replacing the hydrogen atoms on the methyl group with deuterium, the C-D bond becomes stronger than the C-H bond, leading to a decreased rate of N-demethylation. This would likely result in a lower clearance and a longer elimination half-life for this compound compared to its non-deuterated counterpart. nih.govnih.gov Studies on other N-methylated compounds have shown that deuteration can lead to a significant increase in drug exposure. nih.govscispace.com For example, the deuterated analog of enzalutamide (B1683756) (d3-ENT) showed a 49.7% and 72.9% lower in vitro intrinsic clearance in rat and human liver microsomes, respectively. nih.gov

Pharmacodynamic Relationship to Ribosomal Inhibition (In Vitro/Cellular Models)

The antibacterial activity of lincosamides stems from their ability to inhibit protein synthesis in bacteria. pnas.org This is achieved by binding to the 50S ribosomal subunit and interfering with the peptidyl transferase reaction. pnas.orgnih.gov

The binding affinity of lincosamides to the ribosome is influenced by their chemical structure. nih.govoup.com The stereochemistry at various positions, including the C-2, C-6, and C-7 positions, has been shown to be crucial for activity. nih.govnih.govoup.comnih.govnih.gov While specific studies on the 2'-epi configuration are scarce, it is plausible that this alteration could affect the binding affinity to the ribosomal target. The (6S,7S) configuration is also a deviation from the natural (6R) configuration of lincomycin and is expected to impact ribosomal binding.

The deuterium labeling on the N-methyl group is not expected to directly influence the binding to the ribosome, as this part of the molecule is generally not involved in the critical interactions with the ribosomal RNA. However, by understanding the structure-activity relationships of various lincomycin analogs, the potential impact of the epimeric changes on the pharmacodynamic profile of this compound can be inferred. Studies on other lincomycin analogs have demonstrated that modifications at the 7-position can significantly enhance antibacterial activity. nih.gov

Dose-Response Characterization in Bacterial Cell Culture (In Vitro)

The in vitro dose-response relationship of an antibiotic is a fundamental aspect of its pharmacodynamic profile. This is typically characterized by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. This metric is crucial for understanding the potency of an antimicrobial agent against specific pathogens.

While specific MIC values for this compound are not documented in available literature, studies on the parent compound, Lincomycin, provide insight into its activity. For instance, subinhibitory concentrations of Lincomycin have been shown to have a significant impact on bacterial gene expression and secondary metabolite production. In one study, Lincomycin at one-tenth of its MIC was found to markedly increase the production of the antibiotic actinorhodin (B73869) in Streptomyces coelicolor A3(2). nih.gov Similarly, in Streptomyces lividans 1326, subinhibitory concentrations led to the production of novel antibacterial compounds. nih.gov

The dose-response curve for an antibiotic illustrates the relationship between the drug concentration and its effect on bacterial growth. For many antibiotics, this follows a sigmoidal Emax model, where increasing concentrations lead to a greater inhibitory effect until a maximum effect is reached.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Lincomycin

Bacterial StrainMIC (µg/mL)
Bacillus cereus12.5
Proteus mirabilisResistant
Streptomyces coelicolor A3(2)Not specified, used at sub-MIC levels
Streptomyces lividans 1326Not specified, used at sub-MIC levels

Note: This table is illustrative and based on data for the parent compound, Lincomycin. The resistance of P. mirabilis highlights the spectrum of activity. nih.gov

Time-Kill Curve Analysis and Post-Antibiotic Effects (In Vitro)

Time-kill curve analysis provides a dynamic view of an antibiotic's effect on a bacterial population over time. These assays measure the rate and extent of bacterial killing at different concentrations of the antibiotic, typically multiples of the MIC. This helps to classify antibiotics as either bactericidal (causing cell death) or bacteriostatic (inhibiting growth).

No specific time-kill studies for this compound are available. However, the methodology involves exposing a standardized bacterial inoculum to the antibiotic and counting the viable cells at various time points. The results are then plotted as the logarithm of the colony-forming units per milliliter (CFU/mL) versus time.

The post-antibiotic effect (PAE) is another important pharmacodynamic parameter. It describes the suppression of bacterial growth that persists after the antibiotic has been removed from the culture medium. A longer PAE allows for less frequent dosing intervals. The duration of the PAE is influenced by the bacterial species, the antibiotic class, the drug concentration, and the duration of exposure. For lincosamides like Lincomycin, the PAE is an important consideration for optimizing treatment regimens.

Table 2: Conceptual Framework for Time-Kill and PAE Studies

ParameterDescription
Bactericidal Activity Typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.
Bacteriostatic Activity A <3-log10 reduction in CFU/mL from the initial inoculum, where bacterial growth is inhibited but the cells are not killed.
Post-Antibiotic Effect (PAE) The period of suppressed bacterial growth after a short exposure to an antibiotic.

Bioavailability Studies in Non-Human Animal Models

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a key pharmacokinetic parameter that influences the choice of administration route and the dosage regimen. These studies are typically conducted in animal models before human trials.

Specific bioavailability data for this compound is not available. However, studies on the parent compound, Lincomycin, in pigs have provided some insights. The oral bioavailability of Lincomycin in fed pigs was reported to be 41 ± 23%. nih.gov This incomplete absorption is a significant factor in its pharmacokinetic profile. It has also been noted that approximately 17% of orally administered Lincomycin is recovered as the parent drug in the feces of pigs, with a significant portion undergoing hepatic first-pass metabolism. nih.gov

When administered intravenously, a 600 mg dose of Lincomycin resulted in an average maximum concentration (Cmax) of 15.9 µg/mL. nih.gov In contrast, the same dose administered intramuscularly yielded a Cmax of 11.6 µg/mL after one hour. nih.gov The biological half-life of Lincomycin has been reported to be approximately 5.4 ± 1.0 hours. nih.gov

Table 3: Pharmacokinetic Parameters of Lincomycin in Animal Models

ParameterValueAnimal ModelAdministration Route
Oral Bioavailability 41 ± 23%Pig (fed)Oral
Cmax (600 mg dose) 15.9 µg/mLNot SpecifiedIntravenous
Cmax (600 mg dose) 11.6 µg/mLNot SpecifiedIntramuscular
Biological Half-life 5.4 ± 1.0 hoursNot SpecifiedNot Specified

Note: This table presents data for the parent compound, Lincomycin, to illustrate its pharmacokinetic properties. nih.govnih.gov

Comparative Analysis of 2 Epi 6s,7s Lincomycin D3 with Parent Lincomycin and Other Analogues

Comparison of Synthetic Yields, Purity Profiles, and Cost-Effectiveness

The synthesis of lincomycin (B1675468) analogues is a complex process that can be achieved through various methods, including multi-step chemical synthesis, mutasynthesis, and enzymatic modifications. nih.gov The parent compound, lincomycin, is produced via fermentation of Streptomyces lincolnensis. patsnap.com However, the generation of specific analogues like 2'-epi-(6S,7S)-Lincomycin-d3 requires highly controlled chemical modifications.

The introduction of a three-deuterium (d3) label adds another layer of complexity and cost. This process requires specialized deuterated starting materials or reagents, and the efficiency of the deuterium (B1214612) incorporation must be high to achieve the desired isotopic purity.

Purity is a critical parameter. During synthesis, several impurities can form, including by-products from incomplete reactions, side reactions, or degradation of intermediates. Purification methods such as crystallization and chromatographic separation are essential to remove these impurities, along with any unreacted starting materials. For a compound like this compound, purification is particularly crucial to separate it from other stereoisomers and incompletely deuterated variants that may have formed during synthesis. The stringent purification required to achieve high chemical and isotopic purity (typically >98%) contributes significantly to the final cost of the compound.

CharacteristicParent LincomycinThis compoundKey Influencing Factors
Primary Source FermentationMulti-step chemical synthesisComplexity of stereochemical control and isotopic labeling. nih.govnih.gov
Synthetic Yield Relatively highLowerNumber of synthetic steps, stereoselectivity of reactions.
Purity Profile High, with defined impuritiesHigh purity required (>98%)Requires removal of stereoisomers and unlabeled/partially labeled species.
Cost-Effectiveness High (bulk production)Low (specialized synthesis)Cost of starting materials, number of steps, purification challenges. nih.gov

Differential Stereochemical Effects on Ribosomal Binding and Inhibition

Lincomycin and its analogues function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically at or near the peptidyl transferase center (PTC). patsnap.comnih.govresearchgate.net This binding interferes with the proper positioning of aminoacyl-tRNA and blocks peptide bond formation, thereby halting protein elongation. nih.gov The interaction involves the propylhygric acid (proline) moiety of lincomycin occupying the A-site of the PTC, while the α-methylthiolincosamide (sugar) moiety extends into the ribosomal exit tunnel, forming hydrogen bonds with nucleotides of the 23S rRNA, such as A2058, A2059, and G2505. nih.gov

The stereochemistry of the analogue plays a critical role in the efficacy of ribosomal binding.

2'-epi Modification : The 2'-position is on the proline ring. An epimer at this position (2'R instead of the natural 2'S) alters the three-dimensional shape of the amino acid portion of the molecule. Since this proline ring sits (B43327) directly within the highly conserved PTC, a change in its stereochemistry would directly impact the fit and interactions with the ribosomal pocket, potentially increasing or decreasing binding affinity and inhibitory potency.

(6S,7S) Modification : The stereochemistry at the C-7 position has been shown to be particularly important for activity, especially against resistant bacterial strains. nih.gov Studies comparing 7(S) and 7(R) configurations have found that the 7(S)-configuration is crucial for enhanced antibacterial activity. nih.gov The parent lincomycin has a (7R) configuration. The (6S,7S) stereochemistry of the title compound represents a significant deviation that would alter the orientation of the sugar moiety and its hydroxyl groups within the ribosomal tunnel. This can affect key hydrogen bond interactions with rRNA nucleotides, such as A2062, which are important for stabilizing the antibiotic-ribosome complex. nih.gov

Structural FeatureParent Lincomycin (2'S, 7R)This compoundImpact on Ribosomal Interaction
Proline Moiety Binds in the A-site of the PTC. nih.gov2'-epi configuration alters the 3D shape of the proline ring.May alter binding affinity and fit within the peptidyl transferase center.
Sugar Moiety Extends into the exit tunnel, forms H-bonds with rRNA. nih.gov(6S,7S) configuration changes the orientation of the sugar and its hydroxyls.Affects key interactions with rRNA nucleotides (e.g., A2062), potentially altering complex stability and inhibitory activity. nih.govnih.gov
Inhibition Kinetics Slow-onset, two-step competitive inhibition. nih.govKinetic profile may be altered.Changes in stereochemistry can affect both the initial binding constant and the rate of ribosomal isomerization.

Divergences in Metabolic Pathways and Metabolite Formation Due to Deuterium Labeling

The metabolism of lincomycin has been studied in various species and can involve reactions such as N-demethylation and S-oxidation. nih.gov The introduction of deuterium at a metabolically active site can significantly alter the rate and pathway of metabolism. This phenomenon is known as the Kinetic Isotope Effect (KIE).

A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-determining step in a metabolic transformation (e.g., by cytochrome P450 enzymes), substituting hydrogen with deuterium will slow down that reaction.

In the case of this compound, the "d3" label is typically placed on the N-methyl group of the proline ring. This specific placement is designed to inhibit N-demethylation, which is a common metabolic pathway for lincomycin.

Metabolic Shunting : When a primary metabolic pathway is blocked or slowed, the drug may be metabolized through alternative, minor pathways. For lincomycin, this could lead to an increase in the formation of other metabolites, such as those resulting from S-oxidation or hydroxylation on the propyl side chain.

Therefore, the metabolic profile of this compound is expected to diverge significantly from that of its non-deuterated counterpart. There would be a lower abundance of the N-demethylated metabolite and potentially a higher abundance of other metabolites, a process known as metabolic shunting.

Metabolic PathwayParent LincomycinThis compound (assuming N-CH3 -> N-CD3)Reason for Divergence
N-Demethylation A known metabolic pathway. nih.govSignificantly reduced.Kinetic Isotope Effect: The C-D bond is stronger and harder to break than the C-H bond.
S-Oxidation A potential metabolic pathway.May become a more prominent pathway.Metabolic Shunting: Enzyme metabolism is redirected to other available sites when the primary site is blocked.
Propyl Chain Oxidation A potential metabolic pathway.May become a more prominent pathway.Metabolic Shunting.
Overall Clearance Normal rate.Potentially slower.The rate of the primary metabolic pathway (N-demethylation) is reduced.

Relative Analytical Characteristics and Performance in Various Methodologies

While analytical methods like High-Performance Liquid Chromatography (HPLC) are used to determine lincomycin concentrations, they often rely on external calibration or structurally different internal standards. nih.gov The validation of one such HPLC method for lincomycin in plasma showed a retention time of around 10 minutes and a limit of detection (LOD) of 13.98 µg/ml. nih.gov

The primary and most valuable application of this compound is as an internal standard for quantitative analysis using mass spectrometry, most commonly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). biomart.cn Isotopically labeled standards are considered the gold standard for quantitative bioanalysis for several reasons:

Co-elution : The deuterated standard has virtually identical physicochemical properties to the non-labeled analyte. This means it co-elutes from the chromatography column, experiencing the same matrix effects and extraction recovery losses.

Mass-based Distinction : Despite co-eluting, it is easily distinguished by the mass spectrometer due to its higher mass (3 Daltons heavier).

Accurate Correction : By measuring the ratio of the analyte to the known concentration of the internal standard, precise and accurate quantification can be achieved, as the ratio corrects for variations during sample preparation and analysis.

The performance of this compound as an internal standard is far superior to using a structural analogue, which may have different chromatographic behavior and ionization efficiency, or relying on external calibration, which cannot account for sample-specific matrix effects.

Analytical MethodUse of this compoundPerformance Characteristics
HPLC-UV/DAD Not typically used.Relies on external calibration; susceptible to errors from matrix effects and variable extraction recovery. nih.gov
LC-MS/MS Ideal as an Internal Standard (IS). biomart.cnHigh Accuracy & Precision : Corrects for sample loss and matrix effects by co-eluting with the analyte. High Specificity : Differentiated from the analyte by its higher mass.

Structural-Activity-Relationship (SAR) insights derived from the 2'-epi-(6S,7S) modification and deuterium labeling

The specific structural modifications of this compound provide valuable Structure-Activity Relationship (SAR) insights.

The 2'-epi Modification : The proline ring binds within the PTC. Changing the stereochemistry at C-2 directly probes the spatial constraints of this binding site. A difference in antibacterial activity between the 2'-epi analogue and lincomycin would demonstrate the stereochemical sensitivity of the ribosomal pocket to the conformation of the proline ring.

The (6S,7S) Modification : The stereochemistry at C-7 is known to be a critical determinant of activity. nih.gov Clindamycin, a potent derivative, has an (R) configuration at C-7, which is an inversion from lincomycin. nih.gov The (7S) configuration in this analogue, combined with the (6S) configuration, offers a unique probe into the optimal orientation of the sugar moiety within the ribosomal exit tunnel. Enhanced or diminished activity would provide clear SAR data on the required positioning of the sugar's hydroxyl groups for effective hydrogen bonding and inhibition.

The Deuterium Labeling : From an SAR perspective (which typically relates structure to activity at the target), deuterium labeling is largely silent. It does not significantly alter the size, shape, or electronic properties of the molecule, so it is not expected to change the binding affinity to the ribosome. However, it provides crucial insights into the Structure-Metabolism Relationship. By demonstrating the metabolic liability of the N-methyl group, it confirms this position as a "soft spot" for metabolic attack and validates the strategy of deuteration to enhance pharmacokinetic properties by improving metabolic stability.

Applications of 2 Epi 6s,7s Lincomycin D3 As a Research Probe

Use in Drug Metabolism and Pharmacokinetic (DMPK) Studies as an Internal Standard or Tracer

In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative data. 2'-epi-(6S,7S)-Lincomycin-d3, as a deuterated analog, is an ideal internal standard for mass spectrometry-based bioanalytical methods. lgcstandards.comorthandex.com Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the non-labeled compound by a mass spectrometer.

This distinction is critical in DMPK studies for several reasons:

Accurate Quantification: It compensates for variations in sample extraction, and ion suppression or enhancement effects in the mass spectrometer, leading to more precise and accurate measurements of the parent drug concentration in biological matrices.

Tracer in Metabolism Studies: When administered in vivo or in vitro, deuterated compounds like this compound can act as tracers. This allows researchers to follow the metabolic fate of the parent compound, identifying and quantifying its metabolites without interference from endogenous molecules.

The value of internal standards in such studies is highlighted by research on lincomycin (B1675468) itself, where methods have been developed for its estimation in various formulations and biological samples. nih.govresearchgate.net For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying lincomycin in human blood utilized an internal standard to ensure accuracy and precision. nih.gov Similarly, studies on lincomycin residues in broiler chickens employed lincomycin-d3 (B13706032) as an internal standard for accurate quantification in tissues like feathers, muscle, and liver. nih.gov

Table 1: Application of Internal Standards in Lincomycin Analysis

Study Focus Analytical Method Internal Standard Used Key Findings
Lincomycin in pharmaceutical dosage forms HPLC Ornidazole Developed a validated method for quantitative determination. researchgate.net
Lincomycin in human blood LC-MS/MS Not specified, but internal standard method used Established a method with high accuracy and precision for forensic applications. nih.gov

Utility in Structural Biology Studies to Probe Ligand-Target Interactions in Ribosomes

Lincomycin and its analogs are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Understanding the precise nature of this interaction is crucial for the development of new antibiotics. Deuterated compounds can be valuable tools in structural biology techniques like neutron crystallography and nuclear magnetic resonance (NMR) spectroscopy to probe these interactions.

While direct studies using this compound in ribosome-binding assays were not found in the provided search results, the principle of using deuterated ligands is well-established. Hydrogen/deuterium (B1214612) exchange mass spectrometry, for example, is a powerful technique for examining changes in protein conformation and dynamics upon ligand binding. nih.gov By replacing hydrogen with deuterium in the ligand, specific interactions and conformational changes in the target protein can be mapped with greater detail. This approach could be applied to study how lincomycin analogs bind to the ribosomal peptidyl transferase center.

Role in Developing and Validating Analytical Assays for Lincomycin and its Metabolites

The development of robust and reliable analytical methods is a prerequisite for all quantitative studies. This compound plays a vital role as an internal standard in the validation of such assays for lincomycin and its metabolites. nih.gov Method validation ensures that an analytical procedure is accurate, precise, specific, and reproducible for its intended purpose.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. It helps to meet the stringent validation criteria set by regulatory bodies. Several studies have detailed the development and validation of HPLC and LC-MS/MS methods for lincomycin determination in various matrices, including pharmaceutical formulations and biological samples from broiler chickens. nih.govresearchgate.netnih.gov These validation processes typically assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net The inclusion of a deuterated internal standard like Lincomycin-d3 significantly enhances the reliability of these validation parameters. nih.gov

Table 2: Validation Parameters for Analytical Methods of Lincomycin

Parameter HPLC Method for Tablets researchgate.net LC-MS/MS Method for Blood nih.gov HPLC Method for Broiler Plasma nih.gov
Linearity (r²) 0.998 Not specified, but linear in 5-100 ng/mL range 0.9983
Accuracy Recovery of 101.307% 92.82% - 100.40% Promising results indicated
Precision (RSD) < 2% 1.19% - 6.40% Promising results indicated
LOD 0.05 ppm 0.2 ng/mL 13.98 µg/ml

Use in in vitro or non-human in vivo studies to differentiate parent drug from metabolites

A significant challenge in drug metabolism studies is distinguishing the administered parent drug from its various metabolites, which may have different pharmacological or toxicological properties. researchgate.net Isotope labeling provides a clear and unambiguous way to make this distinction.

When a deuterated compound like this compound is used in in vitro systems (such as liver microsomes or hepatocytes) or in non-human in vivo models, the mass difference allows for the separate detection and quantification of the parent compound and any metabolites formed. europa.eunih.gov This is because the metabolites will also carry the deuterium label, creating a distinct mass shift that separates them from any endogenously produced molecules or metabolites from a co-administered non-labeled drug. This approach is invaluable for understanding metabolic pathways, identifying unique metabolites, and assessing the potential for drug-drug interactions. nih.govtno-pharma.com

Future Research Directions and Unexplored Avenues for 2 Epi 6s,7s Lincomycin D3

Exploration of Novel Synthetic Routes and Derivatization Strategies to Enhance Specific Properties

The unique structure of 2'-epi-(6S,7S)-Lincomycin-d3 necessitates the development of novel and efficient synthetic pathways. Future research could focus on stereoselective methods to control the epimerization at the 2'-position and the configuration at the 6S and 7S centers. Building upon known synthetic routes for lincomycin (B1675468) and its analogues, new strategies could be devised. tandfonline.comnih.govnih.gov For instance, the introduction of the deuterium (B1214612) atoms at a late stage of the synthesis could be a key consideration to maximize isotopic purity.

Derivatization of this compound could lead to compounds with enhanced properties, such as increased metabolic stability or altered target binding affinity. Modifications at various positions of the lincomycin scaffold have been shown to influence its antibacterial activity. nih.govnih.gov A systematic exploration of derivatives of this specific isomer could yield compounds with tailored characteristics.

Table 1: Potential Synthetic and Derivatization Strategies

Strategy Objective Potential Methods
Stereoselective SynthesisControl the stereochemistry at C-2', C-6, and C-7.Asymmetric catalysis, chiral pool synthesis.
Late-Stage DeuterationIntroduce deuterium efficiently and with high isotopic purity.Hydrogen-deuterium exchange reactions on advanced intermediates.
C-7 ModificationEnhance antibacterial activity.Mitsunobu reaction, SN2 reactions to introduce new functional groups. nih.gov
Pyrrolidine (B122466) Ring ModificationAlter pharmacokinetic properties.N-alkylation, N-acylation.

Advanced Spectroscopic Characterization Techniques for Dynamic Conformational Studies in Solution

The three-dimensional conformation of an antibiotic is crucial for its interaction with its biological target, the bacterial ribosome. nih.govnih.gov Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, could provide detailed insights into the solution-state conformation of this compound. Two-dimensional transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) could be employed to study its conformation when bound to the ribosome. nih.gov

The presence of deuterium could also be leveraged in specialized NMR experiments to probe specific molecular motions and interactions. Comparing the conformational dynamics of this isomer with that of lincomycin and other stereoisomers could elucidate the structural basis for any observed differences in biological activity.

Integration into Systems Biology Approaches for Comprehensive Mechanistic Understanding at a Global Cellular Level

To understand the full impact of this compound on bacterial cells, a systems biology approach is warranted. This would involve integrating data from genomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound. For example, RNA sequencing could reveal changes in gene expression profiles in response to the antibiotic. nih.gov

Lincomycin is known to inhibit protein synthesis by binding to the 50S ribosomal subunit. patsnap.comla.gov A systems-level investigation could uncover additional, perhaps more subtle, effects on cellular metabolism and regulation. asm.org This approach could reveal novel mechanisms of action or resistance.

Development of High-Throughput Analytical Platforms for Analogues and Metabolites

The development of high-throughput analytical methods is essential for screening libraries of this compound analogues and for studying its metabolism. Techniques such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) could be optimized for the rapid and sensitive quantification of the parent compound and its metabolites in various biological matrices. nih.govmdpi.com

Such platforms would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to quickly assess how different chemical modifications affect the compound's properties. They would also be crucial for pharmacokinetic studies, tracking the absorption, distribution, metabolism, and excretion of the drug.

Table 2: Hypothetical High-Throughput Screening Platform

Component Description Purpose
Automated Liquid HandlingRobotic systems for sample preparation and dispensing.Increase throughput and reproducibility.
UPLC-MS/MSRapid separation and sensitive detection of analytes.Quantification of parent compound and metabolites.
Data Analysis SoftwareAutomated processing and interpretation of large datasets.Efficient identification of lead compounds and metabolic pathways.

Investigating Stereospecific Interactions in Diverse Biological Systems Beyond Canonical Targets

While the primary target of lincomycin is the bacterial ribosome, it is possible that this compound could have off-target interactions. The unique stereochemistry of this isomer might lead to interactions with other biological macromolecules, potentially resulting in novel biological activities or unexpected toxicities.

Future research could explore these potential interactions using techniques such as affinity chromatography-mass spectrometry or computational docking studies. Investigating a broad range of biological systems, including different bacterial species and even eukaryotic cells, could uncover previously unknown biological effects. The stereochemistry at the C-7 position has been shown to be crucial for the antibacterial activity of lincomycin derivatives. nih.gov

Potential for Use in Advanced Preclinical Imaging Modalities utilizing Deuterium Metabolic Imaging (DMI)

The deuterium label in this compound makes it a candidate for use in Deuterium Metabolic Imaging (DMI). DMI is an emerging magnetic resonance-based technique that allows for the non-invasive, 3D mapping of metabolism in vivo. nih.gov By administering the deuterated compound, it may be possible to track its distribution and metabolism in real-time within a living organism. nih.govismrm.org

This could provide invaluable information on the drug's pharmacokinetics and target engagement. For example, DMI could be used to visualize the accumulation of the drug at the site of an infection. researchgate.net This innovative application would represent a significant advance in our ability to study the in vivo behavior of antibiotics.

Q & A

Basic Research Questions

Q. How is 2'-epi-(6S,7S)-Lincomycin-d3 synthesized and characterized?

  • Methodology :

  • Synthesis : Use deuterated precursors (e.g., D3_3-methyl groups) in a multi-step enzymatic or chemical synthesis. Monitor deuterium incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Characterization : Employ high-resolution MS for molecular weight confirmation, 1^1H/13^13C NMR for stereochemical analysis, and X-ray crystallography to resolve the 2'-epi configuration. Include purity validation using HPLC with UV/Vis or charged aerosol detection .
    • Data Presentation : Tabulate retention times, deuterium incorporation rates, and spectral peaks (e.g., δ values for NMR) in supplementary materials .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue.
  • Quantification : Apply LC-MS/MS with deuterated internal standards (e.g., d3_3-lincomycin analogs) to minimize matrix effects. Validate methods per ICH guidelines for linearity, accuracy, and precision .
    • Statistical Analysis : Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor degradation products via LC-MS. Compare with non-deuterated analogs to assess isotopic effects on stability .
    • Data Interpretation : Use Arrhenius plots to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) : Perform broth microdilution assays against Gram-positive pathogens (e.g., Staphylococcus aureus). Include controls for solvent effects and assay reproducibility .
    • Data Tables : Compare MIC values with non-deuterated lincomycin and reference antibiotics (e.g., clindamycin) .

Q. How does its efficacy compare to non-deuterated analogs in preclinical models?

  • Methodology :

  • Pharmacokinetic (PK) Studies : Administer equimolar doses in rodent models. Use non-compartmental analysis (NCA) to calculate AUC, Cmax_{max}, and half-life. Compare metabolic stability using liver microsomes .
    • Statistical Tools : Apply ANOVA or Student’s t-test for significance testing (α=0.05) .

Advanced Research Questions

Q. How does the 2'-epi stereochemistry influence its binding mechanism to the 50S ribosomal subunit?

  • Methodology :

  • Structural Biology : Perform cryo-EM or X-ray crystallography of the compound bound to bacterial ribosomes. Compare with non-epimerized analogs to map hydrogen-bonding interactions .
  • Molecular Dynamics (MD) : Simulate binding free energies (ΔG) using AMBER or GROMACS. Validate with isothermal titration calorimetry (ITC) .
    • Data Contradictions : Address discrepancies between computational and experimental ΔG values via sensitivity analysis of force field parameters .

Q. How can contradictions in reported pharmacokinetic data (e.g., bioavailability) be resolved?

  • Methodology :

  • Meta-Analysis : Aggregate PK data from published studies. Use random-effects models to account for inter-study variability. Assess publication bias via funnel plots .
  • In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences .
    • Pitfalls : Highlight confounding variables (e.g., dosing regimens, analytical methods) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What in silico strategies predict off-target interactions of this compound?

  • Methodology :

  • Proteome Screening : Use molecular docking (AutoDock Vina) against human kinase and protease libraries. Prioritize targets with docking scores ≤ -7.0 kcal/mol .
  • Machine Learning : Train neural networks on ChEMBL data to predict toxicity profiles .
    • Validation : Confirm predictions with radioligand binding assays .

Q. What experimental designs mitigate bacterial resistance development against this compound?

  • Methodology :

  • Resistance Induction : Serial passage assays in sub-MIC concentrations. Sequence resistant strains to identify mutations (e.g., 23S rRNA or lmb efflux pump genes) .
  • Combination Therapy : Test synergy with β-lactams or fluoroquinolones using checkerboard assays. Calculate fractional inhibitory concentration indices (FICI) .
    • Data Interpretation : Use Kaplan-Meier survival curves in in vivo efficacy models .

Q. How can metabolomic profiling elucidate its tissue-specific metabolic pathways?

  • Methodology :

  • Untargeted Metabolomics : Apply UPLC-QTOF-MS to liver and kidney homogenates. Annotate metabolites via HMDB or KEGG databases .
  • Isotope Tracing : Track deuterium labels in metabolites to map biotransformation pathways .
    • Statistical Analysis : Use principal component analysis (PCA) to distinguish metabolic clusters .

Guidance for Data Presentation

  • Tables : Include raw spectral data (NMR/MS), MIC values, and PK parameters in appendices. Highlight processed data (e.g., dose-response curves) in the main text .
  • Figures : Use heatmaps for resistance gene expression or interaction networks for off-target predictions .
  • Ethical Compliance : Justify animal studies using ARRIVE guidelines and include IACUC approval codes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.